![molecular formula C19H21N3O B2814405 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole CAS No. 65780-99-6](/img/structure/B2814405.png)
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a benzimidazole derivative that has gained significant attention due to its potential applications in scientific research. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers working in various fields.
Wirkmechanismus
The mechanism of action of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole is thought to involve the inhibition of enzyme activity through binding to the active site. This compound has been found to exhibit selective inhibition against certain enzymes, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumor cells in vivo. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole in lab experiments include its potent inhibitory activity against enzymes, its selectivity for certain enzymes, and its potential for the development of targeted therapies. However, limitations include the need for further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole. These include further studies to determine its potential as a lead compound for the development of novel anticancer agents, the exploration of its anti-inflammatory activity for the treatment of inflammatory diseases, and the investigation of its potential as a therapeutic agent for other diseases. Additionally, further studies are needed to determine its toxicity and potential side effects to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole involves the reaction of benzimidazole with benzyl chloride and morpholine in the presence of a base. This method has been reported to yield the desired product in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-(morpholin-4-ylmethyl)-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including tyrosine kinases, and has been proposed as a potential lead compound for the development of novel anticancer agents.
Eigenschaften
IUPAC Name |
4-[(1-benzylbenzimidazol-2-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-2-6-16(7-3-1)14-22-18-9-5-4-8-17(18)20-19(22)15-21-10-12-23-13-11-21/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSIXLDADIEHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.